

A Comprehensive Technical Guide to N-Cbz-D-leucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cbz-D-leucine**

Cat. No.: **B554507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Cbz-D-leucine**, a critical reagent in synthetic organic chemistry and drug development. It covers its fundamental properties, a detailed experimental protocol for its synthesis, and its primary application in peptide synthesis.

Core Concepts: IUPAC Nomenclature and Chemical Identity

N-Cbz-D-leucine, a derivative of the amino acid D-leucine, is systematically named (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid according to IUPAC nomenclature.^[1] The "N-Cbz" designation refers to the N-terminal benzyloxycarbonyl protecting group, a crucial feature for its application in controlled chemical syntheses.

Common synonyms for this compound include N-benzyloxycarbonyl-D-leucine, Z-D-leucine, and Cbz-D-Leu-OH.^[1] Its unique Chemical Abstracts Service (CAS) registry number is 28862-79-5.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N-Cbz-D-leucine** is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value
IUPAC Name	(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
CAS Number	28862-79-5
Molecular Formula	C ₁₄ H ₁₉ NO ₄
Molecular Weight	265.30 g/mol
Appearance	Colorless to light yellow clear liquid or oil
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, and Methanol. Insoluble or poorly miscible in water.

Experimental Protocols

Synthesis of N-Cbz-D-leucine via the Schotten-Baumann Reaction

The standard method for the N-protection of amino acids with the benzyloxycarbonyl (Cbz) group is the Schotten-Baumann reaction.^[2] This procedure involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.

Materials:

- D-leucine
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
- Diethyl ether
- Hydrochloric acid (HCl)
- Ethyl acetate or Dichloromethane

- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Stir plate and magnetic stir bar
- Separatory funnel

Procedure:

- Dissolution: Dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2M solution of sodium hydroxide in a flask, cooling the mixture in an ice bath.[\[2\]](#)
- Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise.[\[2\]](#)[\[3\]](#) It is critical to maintain a low temperature (below 5 °C) during this addition to prevent unwanted side reactions.[\[2\]](#)
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[\[2\]](#)
- Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[\[2\]](#)
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by adding 1 M HCl.[\[2\]](#) The **N-Cbz-D-leucine** product will precipitate out of the aqueous solution.
- Extraction: Extract the product from the acidified aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.[\[2\]](#)
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, **N-Cbz-D-leucine**.[\[2\]](#)

Applications in Peptide Synthesis

The primary and most critical application of **N-Cbz-D-leucine** is as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group effectively "masks" the nucleophilic amino group of D-leucine, preventing its uncontrolled reaction during the formation of peptide bonds. This allows for the stepwise and controlled assembly of a peptide chain with a defined sequence.

N-Cbz-D-leucine is particularly valuable in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases.^[4]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-D-leucine can be incorporated into a growing peptide chain using solid-phase peptide synthesis (SPPS). The following diagram illustrates a generalized workflow for this process.

[Click to download full resolution via product page](#)

A generalized workflow for the incorporation of **N-Cbz-D-leucine** in Solid-Phase Peptide Synthesis.

This workflow outlines the key steps in SPPS, starting with the attachment of the first amino acid to a solid support, followed by iterative cycles of deprotection, washing, and coupling of subsequent amino acids. **N-Cbz-D-leucine** is introduced in the final coupling step to yield an N-terminally protected peptide. The final steps involve the cleavage of the peptide from the resin and its purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. [chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com/chemistry.stackexchange.com)
- 4. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-Cbz-D-leucine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554507#n-cbz-d-leucine-iupac-name\]](https://www.benchchem.com/product/b554507#n-cbz-d-leucine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com